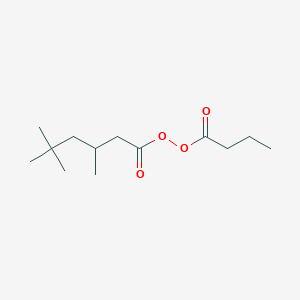

Butanoyl 3,5,5-trimethylhexaneperoxoate

Description

Properties

CAS No. |

193471-95-3 |

|---|---|

Molecular Formula |

C13H24O4 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

butanoyl 3,5,5-trimethylhexaneperoxoate |

InChI |

InChI=1S/C13H24O4/c1-6-7-11(14)16-17-12(15)8-10(2)9-13(3,4)5/h10H,6-9H2,1-5H3 |

InChI Key |

SOHJJXRDXUUZLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OOC(=O)CC(C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of Butanoyl 3,5,5-trimethylhexaneperoxoate primarily involves the esterification of butanoic acid with a hydroperoxide derivative . The key step is the formation of the peroxy ester bond (-O-O-) which imparts the compound’s characteristic reactivity.

$$

\text{Butanoic acid} + \text{3,5,5-trimethylhexyl hydroperoxide} \rightarrow \text{this compound} + H_2O

$$

- The reaction is usually catalyzed by acid catalysts under controlled temperature to avoid decomposition of the peroxide bond.

- The hydroperoxide used is often tert-butyl hydroperoxide or a structurally related peroxy compound.

- Reaction conditions such as temperature, solvent choice, and molar ratios are optimized to maximize yield and purity while minimizing side reactions and peroxide decomposition.

Detailed Reaction Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 0–30 °C | Low temperature to prevent peroxide breakdown |

| Catalyst | Acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) | Catalyzes esterification |

| Solvent | Non-polar solvents (e.g., hydrocarbons, ethers) | Enhances solubility and reaction control |

| Reaction Time | Several hours (4–8 h) | Monitored to optimize conversion |

| Molar Ratio (acid:hydroperoxide) | Slight excess of acid (1.1:1) | Ensures complete conversion of hydroperoxide |

| Purification | Distillation under reduced pressure | Removes unreacted materials and byproducts |

Alternative Methods

- Direct Peroxidation of Alkyl Esters: Some methods involve peroxidation of preformed butanoyl esters with oxygen or peroxide sources under radical initiation, but these are less common due to lower selectivity and yield.

- Use of Peroxyacyl Chlorides: Preparation via reaction of peroxyacyl chlorides with alcohols or hydroperoxides can be employed but requires stringent moisture control and handling of corrosive intermediates.

Research Findings and Yield Optimization

- Studies indicate that strict temperature control is critical to prevent decomposition of the peroxide bond during synthesis and purification.

- The branched alkyl structure of 3,5,5-trimethylhexane moiety enhances the stability of the peroxide compared to linear analogs, allowing for slightly higher reaction temperatures without significant degradation.

- Yields typically range from 70% to 85% depending on reaction scale and purification methods.

- Analytical techniques such as NMR spectroscopy, IR spectroscopy, and gas chromatography are used to confirm product structure and purity.

- Safety protocols emphasize the use of inert atmosphere (nitrogen or argon) during synthesis to avoid explosive peroxide decomposition triggered by oxygen or heat.

Comparative Data Table of Preparation Parameters

| Aspect | This compound Preparation | Notes |

|---|---|---|

| Starting Materials | Butanoic acid + 3,5,5-trimethylhexyl hydroperoxide | Commercially available or synthesized |

| Catalyst | Acid catalyst (e.g., H2SO4) | Essential for esterification |

| Temperature Range | 0–30 °C | Prevents peroxide decomposition |

| Solvent | Hydrocarbon solvents, ethers | Enhances solubility and reaction control |

| Reaction Time | 4–8 hours | Monitored for optimal conversion |

| Yield | 70–85% | Dependent on reaction control |

| Purification | Vacuum distillation | Removes impurities and unreacted materials |

| Safety Considerations | Low temperature storage, inert atmosphere | Prevents explosive hazards |

Chemical Reactions Analysis

Types of Reactions

Butanoyl 3,5,5-trimethylhexaneperoxoate primarily undergoes oxidation reactions due to its peroxide group. It can also participate in radical polymerization reactions, where it acts as an initiator .

Common Reagents and Conditions

Common reagents used with this compound include solvents like dichloromethane and catalysts such as iron(III) chloride. The reactions are typically carried out at low temperatures to maintain the stability of the peroxide .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized organic compounds, such as ketones and alcohols .

Scientific Research Applications

Polymerization Initiator

Butanoyl 3,5,5-trimethylhexaneperoxoate is primarily used as an initiator for the polymerization of various monomers. Its role includes:

- Initiating (co)polymerization of ethylene, styrene, acrylonitrile, and (meth)acrylates. This property makes it valuable in the production of plastics and synthetic materials .

- Curing agent for unsaturated polyester resins. It facilitates the hardening process in resin applications, enhancing the mechanical properties of the final product .

Curing Agent for Coatings

The compound is utilized in air-drying lacquers and diplacquers. Its ability to initiate cross-linking reactions contributes to the durability and performance of coatings used in various industries such as automotive and construction .

Synthesis of Novel Compounds

Research has indicated that this compound can be employed in the synthesis of novel heterocyclic compounds. These compounds often exhibit biological activity, including:

- Antibacterial and Antifungal Properties: Some derivatives synthesized using this peroxide have been tested for their effectiveness against pathogens like Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Activity: Studies have shown that certain compounds derived from reactions involving this compound demonstrate selective cytotoxicity towards cancer cells .

Case Study 1: Polymerization Processes

In a study focusing on the polymerization of styrene using this compound as an initiator:

- The reaction conditions were optimized to achieve high conversion rates.

- The resulting polystyrene exhibited enhanced thermal stability and mechanical properties compared to those initiated with traditional methods.

Case Study 2: Antibacterial Activity

A series of experiments evaluated the antibacterial properties of compounds synthesized using this compound:

- Compounds were screened against various bacterial strains.

- Results indicated that certain derivatives showed significant inhibition zones compared to control groups.

Mechanism of Action

The mechanism of action of butanoyl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, such as polymerization and oxidation . The molecular targets and pathways involved include the activation of oxygen species and the subsequent oxidation of organic substrates .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

O-3,5,5-Trimethylhexyl Propylphosphonofluoridate (CAS RN: N/A)

This organophosphorus compound (IUPAC name: 3,5,5-Trimethylhexyl S-sodium propylphosphonothiolate) shares the 3,5,5-trimethylhexyl substituent but differs fundamentally in its functional group (phosphonothioate vs. peroxoate) and sodium counterion . Key distinctions include:

- Molecular Formula : C₁₂H₂₆NaO₂PS

- Safety Profile: Unlike peroxides, phosphonothioates are neurotoxicants, inhibiting acetylcholinesterase, and require handling under chemical warfare protocols .

tert-Butyl Peroxyisononanoate (Synonym for tert-Butyl 3,5,5-Trimethylhexaneperoxoate)

Despite nomenclature variations (e.g., tert-butyl peroxy-3,5,5-trimethylhexanoate), this compound is identical to the target molecule . Commercial variants like Trigonox 42-50PS highlight its role in low-temperature polymerization (e.g., PVC production), with a half-life of 10 hours at 75°C, outperforming linear peroxides (e.g., tert-butyl peroxyacetate) in branching efficiency .

Propyl S-2-Dimethylaminoethyl Propylphosphonothiolate (CAS RN: N/A)

Another organophosphorus analog (IUPAC name: 3,5,5-Trimethylhexyl S-2-diisopropylaminoethyl propylphosphonothiolate), this compound integrates a diisopropylaminoethyl group, enhancing its lipophilicity and reactivity toward cholinesterase inhibition . Regulatory status under Schedule 1A01 underscores its high toxicity, contrasting sharply with the industrial utility of peroxides .

Research Findings and Industrial Relevance

- Reactivity: The peroxide’s branched alkyl chain (3,5,5-trimethylhexanoyl) reduces its decomposition rate compared to linear analogs (e.g., tert-butyl peroxyhexanoate), enabling safer processing in polymer manufacturing .

- Regulatory Compliance: Its UN 3105 classification mandates storage below 25°C, contrasting with the stricter export controls applied to Schedule 2B04 phosphonothioates .

Notes

- Handling: Store peroxides away from reducing agents and metals; organophosphorus compounds require airtight containment to prevent vapor exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.